

Application Note: Quantification of Herbarin using Reversed-Phase HPLC

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Compound of Interest

Compound Name: *Herbarin*

Cat. No.: *B15565999*

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Introduction

Herbarin (C₁₆H₁₆O₆) is a secondary metabolite produced by certain fungi and has potential bioactivities that are of interest in pharmaceutical research. Accurate and precise quantification of **Herbarin** is essential for studying its biological functions, for the quality control of fungal extracts, and for various stages of drug development. This document describes a robust and reliable reversed-phase HPLC method for the quantitative analysis of **Herbarin**.

Principle

The method employs a reversed-phase HPLC system with a C18 column to separate **Herbarin** from other components in the sample matrix. The separation is achieved using a gradient elution with a mobile phase consisting of acidified water and acetonitrile. A Photodiode Array (PDA) or a UV-Vis detector is used for the detection and quantification of **Herbarin** at its maximum absorption wavelength. Quantification is based on the external standard method, using a calibration curve generated from serial dilutions of a pure **Herbarin** standard.

Experimental Protocols

1. Materials and Reagents

- **Herbarin** analytical standard (purity ≥98%)
- Acetonitrile (HPLC grade)

- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water (18.2 MΩ·cm)
- 0.22 µm syringe filters (PTFE or nylon)

2. Instrumentation

- An HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a PDA or UV-Vis detector.
- A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Data acquisition and processing software (e.g., Chromeleon™, Empower™, OpenLab).

3. Preparation of Standard Solutions

- **Standard Stock Solution (1 mg/mL):** Accurately weigh 10 mg of **Herbarin** standard and dissolve it in 10 mL of methanol in a volumetric flask.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

4. Sample Preparation (from Fungal Culture)

- **Extraction:** Lyophilize the fungal mycelium or culture broth. Extract a known amount of the dried material (e.g., 1 g) with a suitable solvent like methanol or ethyl acetate (e.g., 3 x 20 mL) using ultrasonication for 30 minutes for each extraction.
- **Solvent Evaporation:** Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
- **Reconstitution:** Reconstitute the dried extract in a known volume of the mobile phase (initial conditions) to achieve an estimated concentration within the calibration range.

- Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial before injection.

5. Chromatographic Conditions

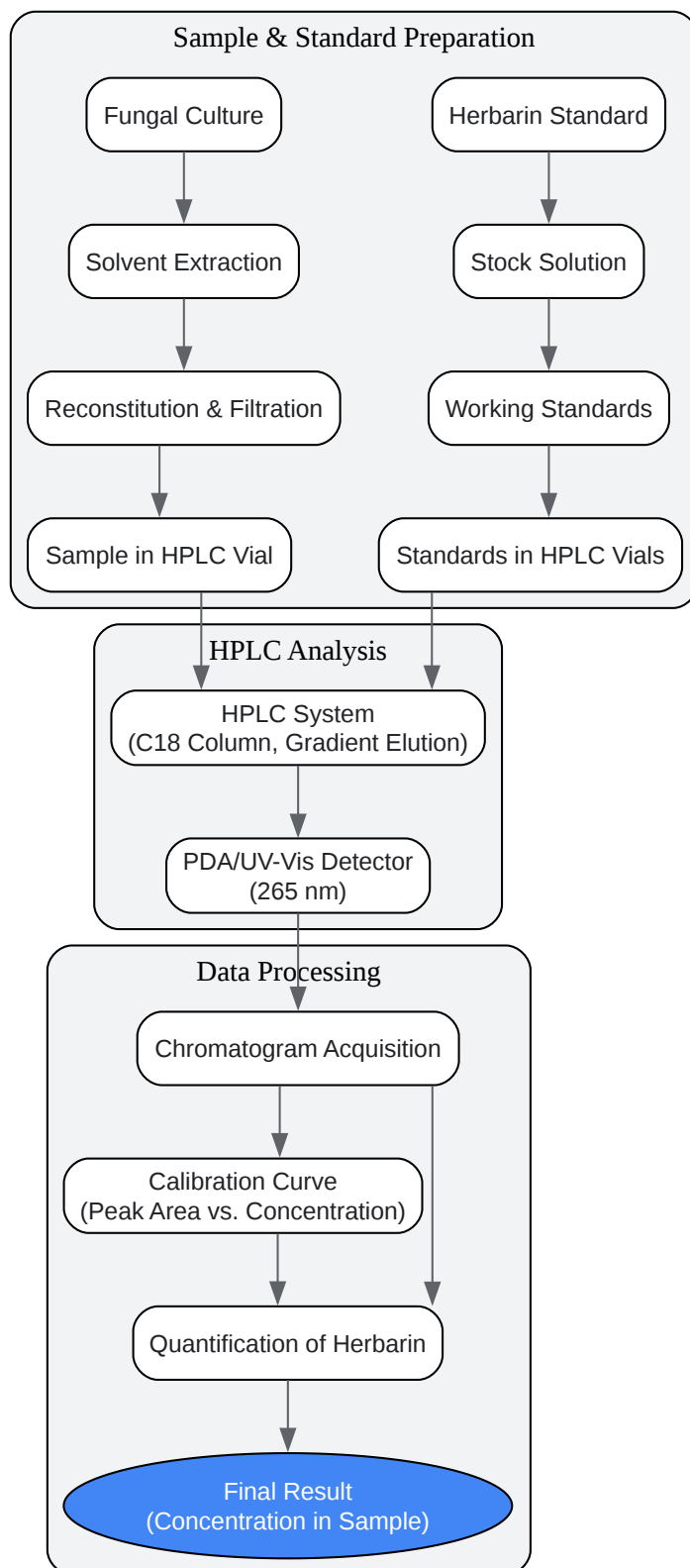
| Parameter | Condition |
|--------------------|---|
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | 0-5 min, 20% B; 5-20 min, 20-80% B; 20-25 min, 80% B; 25.1-30 min, 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 265 nm |

Data Presentation

The performance of the HPLC method was validated for its linearity, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the table below.

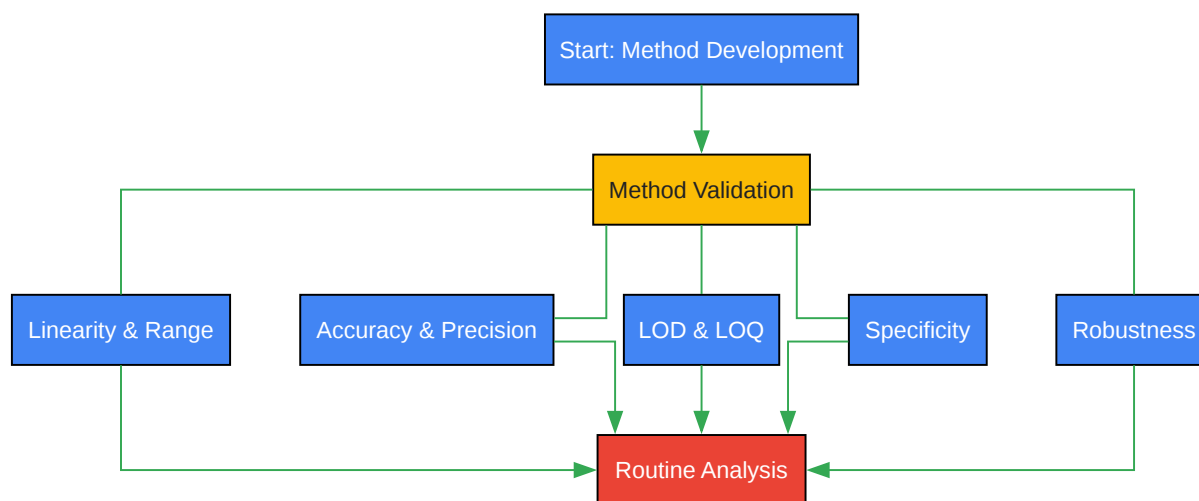
| Parameter | Result |
|-----------------------------------|------------------------|
| Retention Time | Approximately 12.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r^2) | ≥ 0.999 |
| LOD | 0.2 µg/mL |
| LOQ | 0.7 µg/mL |

Visualizations



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Caption: Overall workflow for the quantification of **Herbarin**.



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Caption: Logical relationship of method validation parameters.

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